molecular formula C11H20ClNO3 B2554476 (2S,3R)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid;hydrochloride CAS No. 1909293-87-3

(2S,3R)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid;hydrochloride

Cat. No. B2554476
CAS RN: 1909293-87-3
M. Wt: 249.74
InChI Key: AQLFASZDMRZRHU-UXQCFNEQSA-N
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Description

(2S,3R)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid;hydrochloride, also known as MPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPHC is a derivative of oxolane-3-carboxylic acid and is a chiral molecule with two stereoisomers.

Scientific Research Applications

Stereoselective Synthesis

The vinylfluoro group, analogous to functionalities in related compounds, has been used for the stereoselective synthesis of pipecolic acid derivatives, highlighting its utility in constructing complex chiral molecules. This approach demonstrates the importance of such functional groups in synthetic organic chemistry, enabling the creation of compounds with specific stereochemical configurations essential for biological activity (Purkayastha et al., 2010).

Antibacterial Activity

Compounds containing piperidine and carboxylic acid functionalities have been explored for their antibacterial properties. The synthesis and evaluation of pyridonecarboxylic acids as antibacterial agents underscore the potential of such compounds in medical applications, particularly in combating bacterial infections (Egawa et al., 1984).

Material Science and Biochemistry Applications

The use of nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids, similar in structure to the compound of interest, demonstrates the applicability of such molecules in material science and biochemistry. These compounds serve as effective probes and inducers in peptides, showcasing their utility in scientific research beyond their inherent biological activity (Toniolo et al., 1998).

Synthesis of Enantiomers

The synthesis of enantiomerically pure 3-hydroxypipecolic acids from related compounds emphasizes the significance of chirality and stereochemistry in the development of pharmaceuticals and biologically active molecules. The ability to synthesize specific enantiomers is crucial for the production of drugs with desired efficacy and minimized side effects (Greck et al., 1996).

Environmental Applications

The oxidation of alcohols in environmentally benign systems using compounds with functionalities similar to the one highlights the potential of such chemical structures in green chemistry. The development of efficient and selective alcohol oxidation systems demonstrates the role of these compounds in environmental remediation and sustainable chemical processes (Li & Zhang, 2009).

properties

IUPAC Name

(2S,3R)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-12-5-2-8(3-6-12)10-9(11(13)14)4-7-15-10;/h8-10H,2-7H2,1H3,(H,13,14);1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLFASZDMRZRHU-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2C(CCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)[C@H]2[C@@H](CCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans

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